molecular formula C23H22N4O3 B2617160 ethyl 4-((2-(1H-indol-3-yl)ethyl)amino)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate CAS No. 922090-87-7

ethyl 4-((2-(1H-indol-3-yl)ethyl)amino)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate

Cat. No.: B2617160
CAS No.: 922090-87-7
M. Wt: 402.454
InChI Key: LUOLWBDUGFQYDW-UHFFFAOYSA-N
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Description

Ethyl 4-((2-(1H-indol-3-yl)ethyl)amino)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate is a complex organic compound that features an indole moiety, a pyridazine ring, and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-((2-(1H-indol-3-yl)ethyl)amino)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate typically involves multiple steps, starting from readily available starting materials. One common approach involves the following steps:

    Formation of the Indole Moiety: The indole ring can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Construction of the Pyridazine Ring: The pyridazine ring can be formed through the reaction of hydrazine with a 1,4-diketone, followed by cyclization.

    Coupling of the Indole and Pyridazine Units: The indole and pyridazine units can be coupled using a suitable linker, such as an ethylamine group, under basic conditions.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a dehydrating agent like DCC (N,N’-dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-((2-(1H-indol-3-yl)ethyl)amino)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized to form indole-2,3-dione derivatives.

    Reduction: The pyridazine ring can be reduced to form dihydropyridazine derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides under basic conditions.

Major Products

    Oxidation: Indole-2,3-dione derivatives.

    Reduction: Dihydropyridazine derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 4-((2-(1H-indol-3-yl)ethyl)amino)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including anticancer, antiviral, and antimicrobial properties.

    Medicine: Investigated as a potential therapeutic agent for various diseases due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of ethyl 4-((2-(1H-indol-3-yl)ethyl)amino)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate involves its interaction with specific molecular targets and pathways. The indole moiety is known to interact with various receptors and enzymes, potentially modulating their activity. The pyridazine ring may also contribute to the compound’s biological activity by interacting with different molecular targets.

Comparison with Similar Compounds

Ethyl 4-((2-(1H-indol-3-yl)ethyl)amino)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate can be compared with other similar compounds, such as:

    Indole Derivatives: Compounds like indole-3-acetic acid and indole-3-carbinol, which also feature the indole moiety and exhibit various biological activities.

    Pyridazine Derivatives: Compounds like pyridazine-3-carboxylic acid and pyridazine-4-carboxamide, which share the pyridazine ring and have different pharmacological properties.

The uniqueness of this compound lies in its combination of the indole and pyridazine moieties, which may result in unique biological activities and potential therapeutic applications.

Properties

IUPAC Name

ethyl 4-[2-(1H-indol-3-yl)ethylamino]-6-oxo-1-phenylpyridazine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N4O3/c1-2-30-23(29)22-20(14-21(28)27(26-22)17-8-4-3-5-9-17)24-13-12-16-15-25-19-11-7-6-10-18(16)19/h3-11,14-15,24-25H,2,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUOLWBDUGFQYDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=O)C=C1NCCC2=CNC3=CC=CC=C32)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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